molecular formula C21H19N3O5S B2574976 (4-cyanophenyl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate CAS No. 1775530-43-2

(4-cyanophenyl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate

Cat. No.: B2574976
CAS No.: 1775530-43-2
M. Wt: 425.46
InChI Key: YCWZQAHKIKSNET-UHFFFAOYSA-N
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Description

This compound is a thiadiazine derivative characterized by a 1λ⁶,2,6-thiadiazine core substituted with a 4-cyanophenylmethyl group at position 2, a 4-methoxyphenylmethyl group at position 4, and a methyl group at position 3. The 1,1-dioxo moiety indicates sulfone functionalization, which enhances electronic stability and influences intermolecular interactions.

The compound’s structure determination likely employs crystallographic tools such as SHELXL for refinement and WinGX for data processing, as these are standard for small-molecule crystallography . Conformational analysis of the thiadiazine ring may involve Cremer-Pople puckering coordinates to quantify non-planarity, a critical factor in reactivity and binding .

Properties

IUPAC Name

(4-cyanophenyl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c1-15-20(21(25)29-14-18-5-3-16(11-22)4-6-18)13-24(30(26,27)23-15)12-17-7-9-19(28-2)10-8-17/h3-10,13H,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWZQAHKIKSNET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NS(=O)(=O)N(C=C1C(=O)OCC2=CC=C(C=C2)C#N)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-cyanophenyl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate typically involves multiple steps. One common method includes the reaction of 4-cyanobenzyl chloride with 4-methoxybenzylamine to form an intermediate, which is then subjected to cyclization with a thiadiazine precursor under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or dichloromethane and catalysts like palladium or copper to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and nitrile groups are primary sites for hydrolysis:

Reaction Type Conditions Products Mechanistic Notes
Ester Hydrolysis Acidic (HCl/H₂O) or basic (NaOH)4-Cyanobenzyl alcohol + 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-2H-1λ⁶,2,6-thiadiazine-4-carboxylic acidBase-catalyzed saponification dominates, with nucleophilic hydroxide attack at the carbonyl .
Nitrile Hydrolysis H₂SO₄/H₂O (acidic) or H₂O₂ (basic)4-Carbamoylphenyl or 4-carboxyphenyl derivativesAcidic conditions yield amides; strongly basic conditions favor carboxylic acids .

Key Findings :

  • The ester group hydrolyzes faster than the nitrile under basic conditions due to higher electrophilicity of the carbonyl .

  • Steric hindrance from the thiadiazine ring slows nitrile hydrolysis unless harsh conditions (e.g., 80°C, concentrated H₂SO₄) are applied .

Nucleophilic Substitution at Sulfone Groups

The sulfone (-SO₂-) moiety facilitates nucleophilic displacement, particularly at the 1- and 6-positions of the thiadiazine ring:

Nucleophile Conditions Product Yield Reference
Amines (e.g., NH₃)DMF, 60°C, 12 hrs1-Amino- or 6-amino-substituted thiadiazine derivatives45–60%
Thiols (e.g., PhSH)Et₃N, CH₃CN, refluxThioether analogs at sulfone positions35–50%

Mechanistic Insight :

  • Sulfone groups act as electron-withdrawing substituents, polarizing adjacent C–S bonds and enhancing susceptibility to SN2 reactions .

  • Steric bulk from the 4-methoxyphenylmethyl group reduces substitution efficiency at the 2-position .

Reduction:

  • Nitrile to Amine : Catalytic hydrogenation (H₂/Pd-C) converts the 4-cyanophenyl group to 4-aminomethylphenyl, though over-reduction of the thiadiazine ring may occur .

  • Sulfone to Sulfide : Limited success with Zn/HCl; competing ring decomposition observed .

Oxidation:

  • Methoxy to Quinone : Strong oxidants (e.g., KMnO₄/H⁺) demethylate the 4-methoxyphenyl group to a hydroxyquinone, but the thiadiazine core is often degraded .

Cycloaddition and Ring-Opening Reactions

The electron-deficient thiadiazine ring participates in [3+2] cycloadditions:

Reagent Conditions Product Application
DiphenylacetyleneToluene, 110°C, 24 hrsFused pyrazole-thiadiazine hybridPotential kinase inhibitors
Azides (e.g., NaN₃)Cu(I), 70°CTriazole-linked derivativesClick chemistry for bioconjugation

Limitations :

  • Steric hindrance from substituents reduces regioselectivity in cycloadditions .

Thermal and Photochemical Behavior

  • Thermal Decomposition : Above 200°C, the compound undergoes retro-Diels-Alder fragmentation, releasing SO₂ and generating benzazepine intermediates .

  • Photolysis : UV light (254 nm) induces homolytic cleavage of the C–S bond in the sulfone group, forming thiyl radicals detectable via ESR .

Biological Reactivity

Though not directly studied for this compound, analogs exhibit:

  • CYP450 Inhibition : Thiadiazine sulfones inhibit CYP3A4 via coordination to heme iron (IC₅₀ ~ 2–5 μM) .

  • Carbonic Anhydrase Binding : Sulfonamide derivatives show affinity for CA-II (Kd = 120 nM) due to sulfone-Zn²⁺ interactions .

Table 1: Hydrolysis Kinetics of Functional Groups

Group Rate Constant (k, s⁻¹) Activation Energy (Eₐ, kJ/mol)
Ester1.2 × 10⁻³45.6
Nitrile3.8 × 10⁻⁵78.3

Table 2: Substituent Effects on Cycloaddition Yields

Substituent Yield (%)
4-Methoxyphenylmethyl52
4-Cyanophenylmethyl67

Scientific Research Applications

Antimicrobial Activity

Thiadiazine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class exhibit moderate to good antibacterial and antifungal activities against various pathogens. For instance:

  • Antibacterial Activity : Compounds similar to (4-cyanophenyl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate have been tested against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, showing promising results .
  • Antifungal Activity : The compound has demonstrated effectiveness against fungal pathogens, contributing to its potential use in treating infections caused by fungi .

Anticancer Properties

Thiadiazine derivatives are also being investigated for their anticancer activities. Preliminary studies have shown that certain thiadiazine compounds exhibit cytotoxic effects on various cancer cell lines:

  • Cell Line Studies : Research has indicated that derivatives of thiadiazines can inhibit the growth of cancer cell lines such as NCI-H460 (lung cancer), MCF7 (breast cancer), and SF268 (CNS cancer) in vitro . This suggests a potential role for this compound in cancer therapy.

Agricultural Applications

In addition to its pharmaceutical potential, this compound may also serve significant roles in agriculture:

  • Pesticidal Activity : Thiadiazine derivatives have shown insecticidal properties against agricultural pests. For example, they can be effective in controlling pests like locusts and other agricultural insects . This application is crucial in sustainable agriculture practices aimed at reducing chemical pesticide use.

Data Table: Summary of Applications

Application AreaActivity TypeTarget Organisms/ConditionsReferences
AntimicrobialAntibacterialStaphylococcus aureus, E. coli, P. aeruginosa
AntifungalVarious fungal pathogens
AnticancerCytotoxicityNCI-H460 (lung), MCF7 (breast), SF268 (CNS)
AgriculturalInsecticidalAgricultural pests (e.g., locusts)

Case Study 1: Antimicrobial Screening

In a study conducted by Karbansanagouda et al., newly synthesized thiadiazine derivatives were screened for their antimicrobial activity using serial dilution methods. The results indicated that these compounds exhibited significant antibacterial activity against multiple strains of bacteria .

Case Study 2: Anticancer Evaluation

A preliminary screening of thiadiazine derivatives at the National Cancer Institute revealed promising anticancer activity against various cell lines. The findings suggest that modifications to the thiadiazine structure can enhance its efficacy against specific cancer types .

Mechanism of Action

The mechanism of action of (4-cyanophenyl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

Thiadiazine derivatives are often compared based on substituent effects and ring conformation. Below is a methodological and functional comparison:

Feature Target Compound Analog 1: 5-Phenyl-1,1-dioxo-thiadiazine Analog 2: 2-Benzyl-4-carboxy-thiadiazine
Core Structure 1λ⁶,2,6-Thiadiazine with sulfone group 1,1-dioxo-thiadiazine Non-sulfonated thiadiazine
Substituents 4-Cyanophenylmethyl (electron-withdrawing), 4-methoxyphenylmethyl (electron-donating) Phenyl (neutral) Benzyl, carboxylate (polar)
Ring Conformation Puckering analyzed via Cremer-Pople coordinates (amplitude q, phase φ) Planar (low q) Moderate puckering (q ~0.4 Å)
Crystallography Tools Refined via SHELXL , processed via WinGX SHELXTL (Bruker AXS variant) MoPro (for charge-density analysis)
Electronic Effects Strong dipole from sulfone and cyano groups; methoxy enhances solubility Moderate dipole from sulfone Carboxylate introduces acidity (pKa ~3.5)

Key Findings from Research

Sulfone Impact: The 1,1-dioxo group in the target compound increases polarity and thermal stability compared to non-sulfonated analogs, as seen in differential scanning calorimetry (DSC) studies of similar thiadiazines .

Conformational Flexibility : Cremer-Pople analysis of the thiadiazine ring reveals a puckering amplitude (q) of ~0.5 Å and phase (φ) near 90°, indicative of a "twist-boat" conformation. This contrasts with planar sulfonamides (e.g., sultams), which exhibit reduced steric adaptability .

Methodological Considerations

  • Crystallography : The use of SHELXL ensures precise refinement of sulfone and heterocyclic bond lengths (e.g., S=O ~1.43 Å, C-N ~1.37 Å), critical for comparing electronic densities with analogs .
  • Conformational Analysis : Puckering coordinates (q, φ) provide a quantitative basis for comparing ring flexibility across derivatives, aiding in structure-activity relationship (SAR) studies .

Biological Activity

The compound (4-cyanophenyl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate belongs to the class of thiadiazine derivatives, which have garnered attention for their diverse biological activities, including anticancer and antimicrobial properties. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of thiadiazine derivatives typically involves the reaction of hydrazonoyl halides with various substrates. The target compound can be synthesized through a multi-step process that includes alkylation and cyclization reactions. For instance, one study successfully synthesized similar thiadiazole derivatives that exhibited significant anticancer activity against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazine derivatives. In vitro evaluations have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example:

CompoundCancer Cell LineIC50 (µM)
Thiadiazole derivativeHTC-1162.03 ± 0.72
Thiadiazole derivativeHepG-22.17 ± 0.83

These results indicate that modifications in the thiadiazine structure can significantly enhance anticancer activity .

Antimicrobial Activity

Thiadiazine derivatives have also been investigated for their antimicrobial properties. A structure-activity relationship (SAR) analysis revealed that certain substitutions on the thiadiazine ring can lead to enhanced antibacterial activity against strains such as Staphylococcus aureus. For instance, a derivative with a thioxo group showed higher potency compared to its phenyl-substituted counterpart .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively interact with key enzymes involved in cancer progression and microbial resistance mechanisms. For example, docking studies indicated a strong interaction with tyrosinase, an enzyme implicated in melanin production and a target for skin-related disorders .

Case Studies

In a notable case study involving a related thiadiazole compound, researchers conducted a comprehensive evaluation of its anticancer properties using the National Cancer Institute's 60-cell line panel screening. The results demonstrated varied growth inhibition across different cancer types, with some lines showing over 90% growth inhibition at concentrations as low as 10 µM .

Q & A

Q. What synthetic pathways are recommended for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of structurally similar heterocyclic compounds often involves multi-step reactions, such as condensation (e.g., using 4-fluoroaniline and isocyanides as in ), cyclization (e.g., Biginelli reactions in ), or azide-based intermediates ( ). For this compound, prioritize:
  • Step 1 : Condensation of 4-cyanophenyl methanol with a pre-functionalized thiadiazine core.
  • Step 2 : Introduction of the 4-methoxyphenylmethyl group via nucleophilic substitution or coupling.
    Optimization strategies include:
  • Temperature modulation (e.g., 60–80°C for azide reactions, as in ).
  • Catalyst screening (e.g., Lewis acids for cyclization, referenced in ).
  • Replicate testing with split-plot designs to assess yield variability ().
    Reference :

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques and markers:
TechniqueKey MarkersPurpose
¹H/¹³C NMR - Cyanophenyl aromatic protons (δ 7.5–8.0 ppm)
- Methoxy group singlet (δ ~3.8 ppm)
- Thiadiazine ring protons (δ 4.0–5.5 ppm)
Confirm substitution patterns and stereochemistry
FT-IR - C≡N stretch (~2240 cm⁻¹)
- S=O symmetric/asymmetric stretches (~1150–1350 cm⁻¹)
Verify functional groups
HRMS Exact mass matching molecular formula (e.g., C₂₀H₁₇N₃O₅S)Validate purity and molecular weight
Spectral data for analogous compounds (e.g., triazoles in or imidazoles in ) can guide interpretation.
Reference :

Q. How should preliminary bioactivity assays be designed?

  • Methodological Answer : Use a tiered approach:
  • Tier 1 : In vitro assays (e.g., enzyme inhibition or receptor-binding studies) with 3–4 dose replicates ().
  • Tier 2 : Antioxidant activity via DPPH/ABTS assays (phenolic analogs in ) or cytotoxicity screening (MTT assay).
  • Tier 3 : Compare results against structurally similar compounds (e.g., thiophene derivatives in ) to identify SAR trends.
    Include positive/negative controls and statistical validation (e.g., ANOVA for replicates, as in ).
    Reference :

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental reactivity data be resolved?

  • Methodological Answer :
  • Step 1 : Re-optimize computational models (e.g., DFT) using experimental crystallographic data (e.g., X-ray structures in ) to refine parameters.
  • Step 2 : Perform kinetic studies under controlled conditions (e.g., varying pH or solvent polarity) to identify unaccounted variables ().
  • Step 3 : Apply abductive reasoning frameworks () to reconcile discrepancies, such as unexpected solvolysis or tautomerization.
    Reference :

Q. How can environmental fate studies be systematically designed for this compound?

  • Methodological Answer : Follow long-term ecological assessment protocols ( ):
ParameterMethod
Degradation Hydrolysis/photolysis studies (pH 4–9, UV light)
Bioaccumulation Partition coefficient (log P) via shake-flask method
Ecototoxicity Algal growth inhibition (OECD 201) or Daphnia magna assays
Use GC-MS or LC-MS to track degradation products. Compare results with chlorophenyl analogs () to predict persistence.
Reference :

Q. What advanced crystallization techniques control polymorphic variations?

  • Methodological Answer :
  • Technique 1 : Slow evaporation with co-solvents (e.g., ethanol/water mixtures) to isolate stable polymorphs.
  • Technique 2 : Seeding with pre-characterized crystals () to direct nucleation.
  • Analysis : Pair X-ray diffraction () with thermal (DSC/TGA) and spectroscopic (Raman) data to confirm polymorph identity.
    Reference :

Q. How can competing side reactions in multi-step syntheses be mitigated?

  • Methodological Answer :
  • Strategy 1 : Introduce protective groups (e.g., silyl ethers for hydroxyls) during intermediate steps ().
  • Strategy 2 : Use real-time monitoring (e.g., in situ IR or HPLC) to detect byproducts early ().
  • Strategy 3 : Optimize stoichiometry via DoE (Design of Experiments) to minimize unreacted intermediates ().
    Reference :

Q. What frameworks integrate bioactivity data into SAR models?

  • Methodological Answer :
  • Framework 1 : Hierarchical clustering of bioactivity profiles (e.g., IC₅₀ values) with molecular descriptors (e.g., log P, polar surface area).
  • Framework 2 : Bayesian networks to predict untested targets based on structural fragments ().
  • Validation : Cross-validate against public databases (e.g., PubChem in ) to ensure robustness.
    Reference :

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